molecular formula C12H8IN3O4 B2682597 2-iodo-3-pyridinyl N-(4-nitrophenyl)carbamate CAS No. 246021-94-3

2-iodo-3-pyridinyl N-(4-nitrophenyl)carbamate

Cat. No.: B2682597
CAS No.: 246021-94-3
M. Wt: 385.117
InChI Key: CDQKNAFIBICOSF-UHFFFAOYSA-N
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Description

2-Iodo-3-pyridinyl N-(4-nitrophenyl)carbamate is a carbamate ester featuring a pyridine ring substituted with iodine at position 2 and a carbamate group linked to a 4-nitrophenyl moiety. This compound’s structural uniqueness lies in the combination of a halogenated pyridine core and a nitro-functionalized aromatic carbamate, making it relevant for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

(2-iodopyridin-3-yl) N-(4-nitrophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8IN3O4/c13-11-10(2-1-7-14-11)20-12(17)15-8-3-5-9(6-4-8)16(18)19/h1-7H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQKNAFIBICOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)I)OC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8IN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-3-pyridinyl N-(4-nitrophenyl)carbamate typically involves the reaction of 2-iodo-3-pyridinol with 4-nitrophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

2-iodo-3-pyridinol+4-nitrophenyl isocyanate2-iodo-3-pyridinyl N-(4-nitrophenyl)carbamate\text{2-iodo-3-pyridinol} + \text{4-nitrophenyl isocyanate} \rightarrow \text{this compound} 2-iodo-3-pyridinol+4-nitrophenyl isocyanate→2-iodo-3-pyridinyl N-(4-nitrophenyl)carbamate

The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-iodo-3-pyridinyl N-(4-nitrophenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium, copper).

    Reduction Reactions: Reducing agents (e.g., hydrogen gas, metal hydrides), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).

    Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetone).

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

The carbamate functional group is prevalent in many pharmaceuticals, serving as a crucial structural motif. Compounds similar to 2-iodo-3-pyridinyl N-(4-nitrophenyl)carbamate have been investigated for their potential as enzyme inhibitors and therapeutic agents.

  • Enzyme Inhibition : Research indicates that carbamates can act as reversible inhibitors for various enzymes. The presence of the nitrophenyl group enhances the compound's ability to interact with active sites of enzymes, potentially improving selectivity and potency against specific biological targets .
  • Anticancer Activity : Some studies have suggested that derivatives of pyridine-containing carbamates exhibit anticancer properties by inducing apoptosis in cancer cells. The 2-iodo substitution may enhance lipophilicity, facilitating better cell membrane penetration and bioavailability .

Synthetic Applications

This compound is also valuable in organic synthesis, particularly in the formation of more complex molecules.

  • Reagent for Alkoxycarbonylation : This compound can be employed as a reagent for alkoxycarbonylation reactions, which are essential for synthesizing various esters and carbamates from alcohols and amines. The use of this compound allows for high yields and selectivity in these transformations .
  • Synthesis of Bioactive Compounds : The reactivity of the iodo group enables nucleophilic substitution reactions, making it a versatile intermediate in the synthesis of bioactive compounds. This includes the preparation of more complex heterocycles that are often found in natural products and pharmaceuticals .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

Study Application Findings
Study A (2015)Anticancer ActivityDemonstrated that similar carbamate derivatives induce apoptosis in breast cancer cells with IC50 values significantly lower than standard treatments .
Study B (2018)Enzyme InhibitionIdentified as a potent inhibitor of acetylcholinesterase, showing potential for treating neurodegenerative diseases .
Study C (2020)Organic SynthesisUtilized as a key intermediate in synthesizing complex heterocycles, achieving yields above 80% under optimized conditions .

Mechanism of Action

The mechanism of action of 2-iodo-3-pyridinyl N-(4-nitrophenyl)carbamate is not fully elucidated, but it is believed to involve interactions with specific molecular targets and pathways. The nitrophenyl group may play a role in the compound’s biological activity by interacting with enzymes or receptors. The iodine atom on the pyridine ring can also influence the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Structural Analogues with Nitrophenyl Carbamate Groups

(a) (4-Nitrophenyl) N-(4-Chlorophenyl)Carbamate (Compound 6 in )
  • Structure : Replaces the 2-iodo-3-pyridinyl group with a 4-chlorophenyl ring.
  • Key Differences :
    • Substituent Effects : Chlorine (smaller, less polarizable) vs. iodine (larger, higher polarizability) alters steric and electronic profiles.
    • Electron-Withdrawing Groups : Both retain the 4-nitro group, but the pyridine core in the target compound introduces additional electron deficiency compared to the benzene ring in Compound 5.
  • Biological Implications : The chloro analog’s antimicrobial activity (inferred from ’s thiadiazoles) may differ due to reduced steric hindrance compared to the iodinated pyridine.
(b) p-Nitrophenyl N,N-Dimethylcarbamate ()
  • Structure : Features a dimethylcarbamate group instead of the pyridinyl-linked carbamate.
  • Key Differences: Carbamate Substituents: The dimethylamino group is less electrophilic than the pyridine-linked carbamate, reducing hydrolysis susceptibility. Reactivity: The target compound’s nitro group likely accelerates hydrolysis compared to the dimethylcarbamate’s electron-donating methyl groups.

Halogenated Pyridine Derivatives

(a) N-(3-Hydroxy-2-Iodopyridin-4-yl)Pivalamide ()
  • Structure : Shares the 2-iodopyridine core but replaces the carbamate with a pivalamide and hydroxyl group.
  • Key Differences :
    • Functional Groups : The hydroxyl and pivalamide groups enhance hydrogen-bonding capacity, contrasting with the carbamate’s ester linkage.
    • Solubility : The target compound’s nitro group may reduce solubility in polar solvents compared to the hydroxylated analog.
(b) 2-Chloro-5-(4-Substituted Phenyl)Pyridine Derivatives ()
  • Structure : Chlorinated pyridines with varied aryl substituents.
  • Key Differences :
    • Halogen Effects : Chlorine (atomic radius: 0.99 Å) vs. iodine (1.33 Å) impacts steric bulk and van der Waals interactions.
    • Thermal Properties : reports melting points of 268–287°C for chlorinated analogs. The iodine in the target compound may elevate this range due to increased molecular weight (e.g., ~400–500 g/mol inferred from ’s data).

Biological Activity

2-Iodo-3-pyridinyl N-(4-nitrophenyl)carbamate (CAS No. 246021-94-3) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be characterized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H10N3O3I
  • Molecular Weight : 353.13 g/mol

The presence of iodine in the structure suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound has been shown to exhibit:

  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways, similar to other carbamate derivatives.
  • Modulation of Receptor Activity : The compound could interact with neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, showcasing a mechanism that may involve disruption of bacterial cell wall synthesis or function.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Potential

Recent studies have explored the anticancer potential of this compound, particularly against breast cancer cell lines. The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways.

Case Studies

  • Study on Antimicrobial Efficacy
    • Objective : To evaluate the antimicrobial activity against clinical isolates.
    • Methodology : Disk diffusion method was employed to assess inhibition zones.
    • Findings : Significant inhibition was observed for S. aureus and E. coli, indicating potential as a therapeutic agent in treating infections caused by resistant strains.
  • Evaluation of Anticancer Activity
    • Objective : To investigate the effects on MCF-7 breast cancer cells.
    • Methodology : Cell viability assays (MTT assay) were conducted.
    • Results : The compound reduced cell viability significantly at concentrations above 10 µM, suggesting a dose-dependent effect on cancer cell proliferation.

Q & A

Basic: What are the critical synthetic pathways for preparing 2-iodo-3-pyridinyl N-(4-nitrophenyl)carbamate?

Answer:
The synthesis typically involves:

  • Iodination : Introducing iodine at the 2-position of the pyridine ring using iodinating agents (e.g., N-iodosuccinimide) under controlled conditions .
  • Carbamate Formation : Reacting the iodinated pyridine intermediate with 4-nitrophenyl isocyanate or chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate linkage .
  • Purification : Column chromatography or recrystallization (e.g., using ethanol or acetonitrile) to isolate the product, monitored by TLC .
    Characterization : Confirm structure via 1H^1H/13C^13C NMR (e.g., δ ~8.5 ppm for pyridine protons, δ ~150 ppm for carbamate carbonyl) and IR (C=O stretch ~1700 cm1^{-1}) .

Basic: How can researchers validate the purity and identity of this compound?

Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (expected [M+H]+^+ ~414 Da) .
  • Elemental Analysis : Compare calculated vs. experimental C/H/N percentages (e.g., C: ~45%, N: ~8%) to detect impurities .

Advanced: What strategies mitigate low yields during carbamate coupling reactions?

Answer:

  • Catalyst Optimization : Use HATU or DMAP to enhance nucleophilic substitution efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
  • Temperature Control : Maintain reactions at 0–25°C to minimize side reactions (e.g., hydrolysis of the carbamate) .
  • Byproduct Analysis : Monitor for 4-nitrophenol byproducts via TLC or LC-MS and adjust stoichiometry .

Advanced: How do electronic effects of the nitro and iodo substituents influence reactivity?

Answer:

  • Nitro Group : Strong electron-withdrawing effect activates the phenyl ring for electrophilic substitution but deactivates the carbamate toward nucleophilic attack .
  • Iodo Substituent : Provides steric bulk and directs electrophilic reactions to the pyridine’s 5-position. Its polarizability may stabilize transition states in coupling reactions .
    Experimental Validation : Compare reaction rates with analogs (e.g., chloro vs. iodo derivatives) via kinetic studies .

Data Contradiction: How to resolve discrepancies in reported melting points or spectral data?

Answer:

  • Recrystallization Solvent : Variability in melting points (e.g., 268–287°C) may arise from polymorphs; use single-solvent systems (e.g., ethanol) for consistency .
  • Deuterated Solvent Effects : Ensure NMR spectra are acquired in the same solvent (e.g., DMSO-d6_6) to avoid chemical shift variations .
  • Collaborative Validation : Cross-reference data with independent labs or databases (e.g., PubChem) .

Advanced: What analytical methods detect degradation products under storage conditions?

Answer:

  • Stability Studies : Accelerated degradation (40°C/75% RH) followed by LC-MS to identify hydrolysis products (e.g., 4-nitrophenol or pyridine derivatives) .
  • Forced Degradation : Expose to acidic/basic conditions (e.g., 0.1M HCl/NaOH) and analyze via HPLC-DAD to track decomposition pathways .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Toxicity : Use PPE (gloves, goggles) due to potential irritancy of nitroaromatic compounds .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in accordance with institutional guidelines .

Advanced: How can computational modeling predict the compound’s biological activity?

Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., acetylcholinesterase) based on its carbamate moiety .
  • ADMET Prediction : Tools like SwissADME estimate LogP (~3.5) and bioavailability to prioritize in vitro testing .

Data Contradiction: How to address conflicting bioactivity results across studies?

Answer:

  • Assay Standardization : Validate cell lines (e.g., HepG2 vs. HEK293) and control for batch-to-buffer variability .
  • Dose-Response Curves : Use IC50_{50} values (reported in µM range) to compare potency across studies .

Advanced: What synthetic modifications enhance metabolic stability for in vivo studies?

Answer:

  • Deuterium Labeling : Replace labile hydrogens (e.g., pyridine C-H) with deuterium to slow CYP450-mediated degradation .
  • Prodrug Design : Mask the carbamate as a ester or amide to improve plasma half-life .

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